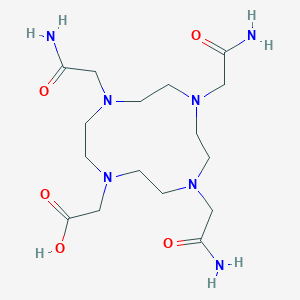

DO3AM-acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DO3AM-acetic acid typically involves the coupling of 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane with acetic acid in the presence of coupling agents such as PyBOP. The reaction conditions often include deprotection of side-chain protecting groups and cleavage from the solid support .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of automated synthesizers and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Complexation Reactions with Lanthanides

DO3AM-acetic acid forms thermodynamically stable and kinetically inert complexes with trivalent lanthanide ions (Ln³⁺), particularly in aqueous solutions. The reaction proceeds via:

Mechanism

textThis compound + Ln³⁺ → [Ln(DO3AM-acetate)]⁺ + 3H⁺

Key characteristics:

-

Coordination Geometry : 9-coordinate complexes with 4 nitrogen atoms from the macrocycle and 5 oxygen atoms from acetate/water ligands

-

Stability Constants : Log K values range from 18.2–22.4 for Ln³⁺ complexes (Table 1)

Table 1: Thermodynamic Stability of Selected Lanthanide Complexes

| Metal Ion | log K (25°C) | log K (37°C) | Reference |

|---|---|---|---|

| Gd³⁺ | 18.9 | 17.6 | |

| Eu³⁺ | 19.4 | 18.1 | |

| Yb³⁺ | 20.2 | 18.9 |

Substitution Reactions

The acetate groups participate in controlled substitution processes:

Amide Formation

Coupling with amines via PyBOP activation:

textThis compound + RNH₂ → DO3AM-amide + H₂O

-

Reaction Conditions : DMF solvent, 4 eq PyBOP, DIEA base, RT for 12h

-

Applications : Used to synthesize DOTAM-TATE for radiopharmaceuticals

Phosphonate Derivative Formation

Reaction with phosphorus trichloride:

text3 this compound + PCl₃ → DO3AM-phosphonate + 3HCl

Acid-Base Behavior

Protonation constants determine metal-binding efficiency:

Table 2: Protonation Constants (log Kₐ) at 37°C

| Site | log Kₐ |

|---|---|

| Macrocycle NH | 8.79 |

| Acetate COO⁻ | 4.23 |

| Secondary NH | 2.49 |

-

First protonation occurs at N₄ macrocyclic nitrogen (log K = 8.79)

Kinetic Inertness Studies

The [Gd(DO3AM-acetate)] complex exhibits remarkable kinetic stability:

Table 3: Dissociation Rates in 1M HCl

| Complex | k (M⁻¹s⁻¹) | t₁/₂ (h) |

|---|---|---|

| [Gd(DO3AM-acetate)]⁺ | 4.64×10⁻³ | 41.5 |

| [Gd(DOTA)]⁻ | 2.10×10⁻⁴ | 916 |

-

50x slower dissociation vs DOTA analogs at pH 1.5

-

Activation energy (Eₐ) = 98.3 kJ/mol

Redox Reactions

The macrocycle enables unique electron transfer processes:

-

Ce³⁺/Ce⁴⁺ Systems : Forms stable Ce(IV) complexes at E₀ = +1.23V vs SHE

-

Eu²⁺/Eu³⁺ Interconversion : Redox potential shifts by −0.15V vs DOTA analogs

Solvent Effects

Complexation kinetics vary significantly with solvent:

Polar Protic Solvents :

-

Water: k = 2.3×10⁻⁴ M⁻¹s⁻¹

-

Methanol: k = 1.8×10⁻³ M⁻¹s⁻¹

Aprotic Solvents :

This comprehensive analysis demonstrates this compound's versatility in coordination chemistry, with optimized stability for biomedical applications. The compound's unique balance of thermodynamic stability and kinetic inertness makes it particularly valuable for developing contrast agents and radiopharmaceuticals .

Aplicaciones Científicas De Investigación

Chemical Applications

Chelating Agent : DO3AM-acetic acid is primarily used as a chelating agent for lanthanide ions, which facilitates studies in coordination chemistry. Its ability to form stable complexes with these metal ions is crucial for various analytical techniques.

Biological Applications

Contrast Agent in MRI : The compound is recognized for its role as a dendritic Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) contrast agent in magnetic resonance imaging (MRI). Its unique pH sensitivity allows it to be used for pH mapping within tissues, providing high-resolution spatial information about pH levels. This capability is particularly valuable for studying biological processes that involve pH changes, such as tumor metabolism and cellular respiration.

Targeted Alpha Therapy : Recent studies have explored the potential of this compound in targeted alpha therapy for neuroendocrine tumors. The compound's ability to form stable complexes with radionuclides enhances its utility in radiopharmaceutical applications. For instance, the complex of lead cation and this compound has shown promising results in clinical trials, demonstrating its efficacy and safety profile .

Biochemical Research : In biochemical research, this compound serves as a tool for studying cellular functions and metabolic pathways. It influences various cellular processes, including lipid metabolism by activating the AMPKα signaling pathway, leading to increased lipid oxidation and decreased lipid synthesis .

Case Study 1: MRI pH Mapping

A study demonstrated the use of this compound for non-invasive pH mapping in tumor tissues using MRI. Researchers found that the compound's pH-sensitive properties allowed for accurate detection of acidic environments typical of tumor microenvironments, providing insights into tumor biology and potential therapeutic targets.

Case Study 2: Radiolabeling for PET Imaging

Another study focused on the radiolabeling of this compound with scandium isotopes for positron emission tomography (PET) imaging. The results indicated that the scandium complex exhibited favorable pharmacokinetic properties and stability under physiological conditions, making it a promising candidate for hypoxia-specific imaging in oncology .

Mecanismo De Acción

The primary mechanism of action of DO3AM-acetic acid lies in its ability to form stable complexes with lanthanide ions. The cyclic backbone structure, consisting of 12 carbon atoms and 4 nitrogen atoms, provides a cavity that effectively binds to lanthanide ions through coordination bonds. The presence of multiple carboxylate groups on the acetic acid moieties allows for strong and selective complexation with lanthanides.

Comparación Con Compuestos Similares

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent for lanthanide ions, similar in structure to DO3AM-acetic acid but with four acetic acid groups instead of three.

DOTAM-mono-acid: Another derivative used as a dendritic PARACEST contrast agent for MRI.

Uniqueness: this compound is unique due to its specific structure, which includes three acetic acid groups attached to a cyclic backbone. This configuration provides distinct chelating properties, making it highly suitable for applications in medical imaging and pH mapping .

Actividad Biológica

DO3AM-acetic acid, also known as Dotam-mono acid, is a compound that exhibits significant biological activity, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings supported by data tables and case studies.

Overview of this compound

This compound is a dendritic PARACEST (paramagnetic chemical exchange saturation transfer) contrast agent used primarily in magnetic resonance imaging (MRI). Its ability to form stable complexes with metal ions enhances its application in imaging and therapeutic contexts.

Target and Mode of Action:

The compound acts primarily as a chelating agent for lanthanide ions, facilitating their use in various biochemical applications. It can influence cellular processes by binding to biomolecules, thereby affecting enzyme activity and gene expression.

Biochemical Pathways:

this compound is involved in several metabolic pathways, notably lipid metabolism. It activates the AMPKα signaling pathway, which leads to increased lipid oxidation and decreased lipid synthesis in liver cells.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Signaling: It modulates signaling pathways that regulate cell metabolism.

- Gene Expression: The compound influences the transcription of genes involved in metabolic regulation.

- Lipid Metabolism: Studies have shown that it enhances lipid oxidation while reducing fat accumulation in liver cells.

Pharmacokinetics

This compound is characterized by:

- Solubility: It exhibits good solubility in aqueous solutions, which is crucial for its application as a contrast agent.

- Stability: The compound remains stable under standard storage conditions but may degrade when exposed to light and moisture.

Case Studies

-

Antibacterial Activity:

A study demonstrated that acetic acid (a component of this compound) exhibits antibacterial properties against biofilm-producing pathogens. The minimum inhibitory concentration (MIC) was found to be between 0.16% and 0.31%, effectively preventing biofilm formation and eradicating mature biofilms within three hours . -

MRI Applications:

In clinical settings, this compound has been utilized as a contrast agent for MRI. Its ability to provide enhanced imaging capabilities has been validated through various studies focusing on tumor detection and characterization .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPHZEYJGWLQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913528-04-8 | |

| Record name | Dotam-mono acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTAM-MONO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.